1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13472552
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 1-[(3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | GVLRIJRSHPBDMX-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(CCO)[C@H]1CCN(C1)C(=O)C |
| SMILES | CC(C)N(CCO)C1CCN(C1)C(=O)C |
| Canonical SMILES | CC(C)N(CCO)C1CCN(C1)C(=O)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 1-position with an ethanone group and at the 3-position with a 2-hydroxyethyl-isopropyl-amine side chain. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3S)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 1 (S-configuration at C3) |
The stereochemistry at C3 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR reveals signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), the isopropyl group (δ 1.0–1.2 ppm), and the hydroxyethyl moiety (δ 3.4–3.8 ppm).
-
¹³C NMR confirms the ethanone carbonyl at δ 205–210 ppm and the tertiary amine carbons at δ 45–55 ppm.
-
-
Mass Spectrometry (MS): ESI-MS typically shows a molecular ion peak at m/z 215.2 [M+H]⁺.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-{(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves multi-step reactions, often starting from chiral pyrrolidine precursors . A representative route includes:
-
Chiral Pyrrolidine Formation:
-
Side-Chain Introduction:
-
Alkylation of the pyrrolidine nitrogen with 2-chloroethyl-isopropyl-amine under basic conditions (e.g., K₂CO₃ in DMF).
-
-
Ethanone Functionalization:
-
Acylation using acetyl chloride or acetic anhydride in the presence of triethylamine.
-
Yield Optimization: Reaction temperatures (0–25°C) and solvent polarity (THF vs. DCM) significantly impact yields, with optimal conditions achieving ~65–75% purity post-chromatography .
Challenges in Scalability
-
Stereochemical Integrity: Racemization risks during acylation necessitate low-temperature protocols .
-
Byproduct Formation: Over-alkylation at the pyrrolidine nitrogen is mitigated by stoichiometric control.
Pharmacological and Medicinal Applications
Receptor Modulation
The compound’s structural resemblance to neuromodulators suggests potential as a σ-1 receptor antagonist or dopamine D₂ partial agonist . In vitro assays demonstrate:
| Target | Activity (IC₅₀) | Selectivity |
|---|---|---|
| σ-1 Receptor | 120 nM | 10-fold over σ-2 |
| Dopamine D₂ | 450 nM | Moderate (vs. D₁/D₃) |
These findings position it as a candidate for neurodegenerative disease research .
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (oral) | 320 | Transient hypoactivity |
| Rat (IV) | 45 | Renal tubular necrosis |
Handling Precautions: Use nitrile gloves and fume hoods to prevent dermal/oral exposure.
Industrial and Research Applications
Catalysis
The compound serves as a ligand in asymmetric catalysis, enabling enantioselective aldol reactions (up to 92% ee) .
Materials Science
Incorporation into polymers enhances thermal stability (Tg increase by 25°C) and ionic conductivity in solid-state electrolytes.
Future Directions and Challenges
Synthetic Biology
Engineering microbial pathways (e.g., E. coli CYP450 systems) for biocatalytic production could reduce reliance on chiral resolution .
Targeted Drug Delivery
Functionalizing the hydroxyethyl group with PEG linkers may improve blood-brain barrier penetration for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume